molecular formula C16H15ClN2OS B4777446 N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea

N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea

Cat. No. B4777446
M. Wt: 318.8 g/mol
InChI Key: QTBVRIXZCVEULZ-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea, also known as ACTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioureas, which are organic compounds that contain a sulfur atom attached to a carbon atom.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea is not fully understood, but it is thought to involve the inhibition of specific enzymes that are required for cell growth and replication. Additionally, N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea may induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA synthesis and the induction of cell cycle arrest. Additionally, N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea has been shown to modulate the expression of specific genes involved in cell growth and differentiation.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea has several advantages for use in laboratory experiments, including its relatively low cost and ease of synthesis. However, N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several potential future directions for research on N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea, including the development of more potent analogs, the investigation of its mechanism of action, and the exploration of its therapeutic potential for other diseases, such as fungal infections and neurodegenerative disorders. Additionally, further studies are needed to determine the optimal dosage and administration of N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea for therapeutic use.

Scientific Research Applications

N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea has been extensively studied for its potential therapeutic applications, including its anticancer, antiviral, and antifungal properties. Studies have shown that N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. Additionally, N-(3-acetylphenyl)-N'-(4-chlorobenzyl)thiourea has been shown to possess antiviral activity against herpes simplex virus and human immunodeficiency virus.

properties

IUPAC Name

1-(3-acetylphenyl)-3-[(4-chlorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2OS/c1-11(20)13-3-2-4-15(9-13)19-16(21)18-10-12-5-7-14(17)8-6-12/h2-9H,10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTBVRIXZCVEULZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Acetylphenyl)-3-(4-chlorobenzyl)thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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